4-[(anilinocarbonyl)amino]-N-methylbenzamide
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Overview
Description
4-[(anilinocarbonyl)amino]-N-methylbenzamide is a useful research compound. Its molecular formula is C15H15N3O2 and its molecular weight is 269.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 269.116426730 g/mol and the complexity rating of the compound is 332. The solubility of this chemical has been described as 6.6 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymer Synthesis
"4-[(anilinocarbonyl)amino]-N-methylbenzamide" and its derivatives have been utilized in the synthesis and characterization of novel aromatic polyimides. These polymers exhibit solubility in various organic solvents and demonstrate high thermal stability, with degradation temperatures ranging from 240°C to 550°C in nitrogen atmosphere. Their glass transition temperatures (Tg) range between 168 and 254°C, indicating their potential for high-performance materials applications (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Medicinal Chemistry
Compounds structurally related to "this compound" have shown significant anticonvulsant activities. Specifically, a series of 4-aminobenzamides have been prepared and evaluated for their effects against seizures induced by electroshock and pentylenetetrazole in mice. Among these, certain derivatives displayed potent activity, suggesting their potential for developing new antiepileptic drugs (Clark, Wells, Sansom, Norris, Dockens, & Ravis, 1984).
Organic Synthesis
Derivatives of "this compound" have been explored in the context of organic syntheses, such as the synthesis of quinoxalines and quinazolines. These processes involve reactions with various anilines and other reagents, yielding compounds that have been further evaluated for antimicrobial activities. Notably, some derivatives exhibited broad-spectrum antimicrobial activity, highlighting their potential for pharmaceutical development (Refaat, Moneer, & Khalil, 2004).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-methyl-4-(phenylcarbamoylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-16-14(19)11-7-9-13(10-8-11)18-15(20)17-12-5-3-2-4-6-12/h2-10H,1H3,(H,16,19)(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBROORVABHRFDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
6.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47202046 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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